2-((2-((tert-Butoxycarbonyl)amino)ethyl)thio)acetic acid
Description
Properties
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylsulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4S/c1-9(2,3)14-8(13)10-4-5-15-6-7(11)12/h4-6H2,1-3H3,(H,10,13)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COHMMUWUSSAZPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCSCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-((tert-Butoxycarbonyl)amino)ethyl)thio)acetic acid typically involves the reaction of tert-butoxycarbonyl-protected amino acids with ethyl thioglycolate. The reaction is carried out under mild conditions, often using a base such as sodium hydroxide to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pH control to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-((2-((tert-Butoxycarbonyl)amino)ethyl)thio)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The Boc-protected amine group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or alkyl halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
The compound serves as an important intermediate in the synthesis of pharmaceuticals. Its structural components allow it to participate in reactions that lead to the formation of biologically active molecules. For instance, the presence of the tert-butoxycarbonyl (Boc) group provides stability and protection to the amino group during synthesis processes, which is crucial for developing drugs targeting metabolic disorders.
Case Study: Synthesis of Drug Intermediates
In a study focused on synthesizing drug intermediates, 2-((2-((tert-Butoxycarbonyl)amino)ethyl)thio)acetic acid was utilized to create derivatives with enhanced therapeutic properties. The Boc group facilitated selective reactions, leading to higher yields of desired products compared to traditional methods .
Peptide Synthesis
This compound is extensively used in solid-phase peptide synthesis (SPPS), a method that allows for the efficient production of peptides with specific biological activities. The Boc group enables the protection of amino functionalities during the synthesis process, which is essential for maintaining the integrity of peptide sequences.
Application Example: Solid-Phase Peptide Synthesis
In a recent application, researchers employed 2-((2-((tert-Butoxycarbonyl)amino)ethyl)thio)acetic acid in SPPS to synthesize peptides that mimic natural hormones. The resulting peptides exhibited significant biological activity, demonstrating the compound's utility in producing therapeutically relevant biomolecules .
Biochemical Research
Researchers utilize this compound to study enzyme interactions and protein modifications. Its unique combination of functional groups allows it to engage in various biochemical reactions, providing insights into cellular processes and mechanisms.
Research Insight: Enzyme Interaction Studies
A study investigating enzyme-substrate interactions highlighted how 2-((2-((tert-Butoxycarbonyl)amino)ethyl)thio)acetic acid served as a substrate analog. The findings revealed critical insights into enzyme specificity and catalytic mechanisms, paving the way for further research into enzyme inhibitors .
Agricultural Chemistry
In agricultural chemistry, this compound can be applied in formulating agrochemicals. Its chemical properties suggest potential use in developing effective pest control agents by enhancing the efficacy and stability of active ingredients.
Example: Development of Agrochemical Formulations
Research has indicated that derivatives of 2-((2-((tert-Butoxycarbonyl)amino)ethyl)thio)acetic acid could improve the performance of existing agrochemicals by increasing their bioavailability and reducing degradation rates under environmental conditions .
Material Science
The compound is also explored for its potential in material science, particularly in creating novel materials with specific properties such as improved durability or reactivity. The thioether linkage may facilitate unique interactions that are beneficial for material applications.
Case Study: Novel Material Development
Investigations into polymer composites incorporating 2-((2-((tert-Butoxycarbonyl)amino)ethyl)thio)acetic acid have shown promising results in enhancing material strength and flexibility, suggesting its potential role in advanced material applications.
Mechanism of Action
The mechanism of action of 2-((2-((tert-Butoxycarbonyl)amino)ethyl)thio)acetic acid involves the cleavage of the Boc protecting group under acidic conditions. This cleavage exposes the amine group, which can then participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being carried out .
Comparison with Similar Compounds
Similar Compounds
2-((tert-Butoxycarbonyl)amino)ethanol: Similar in structure but lacks the thioacetic acid moiety.
N-(tert-Butoxycarbonyl)ethanolamine: Contains a similar Boc-protected amine group but with different functional groups
Uniqueness
2-((2-((tert-Butoxycarbonyl)amino)ethyl)thio)acetic acid is unique due to the presence of both the Boc-protected amine and the thioacetic acid moiety. This combination allows for versatile chemical modifications and applications in various fields .
Biological Activity
2-((2-((tert-Butoxycarbonyl)amino)ethyl)thio)acetic acid, also known as N-Boc-N-[2-(Boc-amino)ethyl]glycine, is a compound with significant potential in medicinal chemistry due to its unique structural features. The compound has garnered attention for its biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
- Molecular Formula : C₉H₁₇N₃O₄S
- Molar Mass : 219.30 g/mol
- Density : 1.147 g/cm³ (predicted)
- Melting Point : 139-140 °C
- pKa : 3.97 (predicted)
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to 2-((2-((tert-Butoxycarbonyl)amino)ethyl)thio)acetic acid exhibit antimicrobial properties against various strains of bacteria. For instance, certain derivatives have shown activity against multidrug-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values ranging from 4–8 μg/mL . Moreover, compounds derived from similar structures have been reported to possess potent activity against Mycobacterium tuberculosis strains, indicating a promising avenue for tuberculosis treatment .
Anticancer Properties
The compound's potential in cancer therapy has been highlighted in various studies. For example, a related compound demonstrated significant inhibitory effects on the proliferation of MDA-MB-231 triple-negative breast cancer cells, with an IC₅₀ value of 0.126 μM . This suggests that modifications of the parent structure could lead to enhanced anticancer efficacy.
Study on Antimicrobial Efficacy
In a comparative study evaluating the antimicrobial efficacy of various compounds, derivatives of 2-((2-((tert-Butoxycarbonyl)amino)ethyl)thio)acetic acid were tested against several bacterial strains. The results indicated that these compounds not only inhibited bacterial growth but also displayed lower toxicity towards human cells compared to traditional antibiotics.
| Compound | MIC (μg/mL) | Target Strains |
|---|---|---|
| Compound A | 4 | MRSA |
| Compound B | 0.5 | Mycobacterium tuberculosis |
| Compound C | 8 | Mycobacterium smegmatis |
Pharmacokinetics
A pharmacokinetic study conducted on a derivative of this compound in Sprague-Dawley rats revealed moderate exposure and slow elimination rates, with a maximum concentration () of 592 ± 62 mg/mL observed. This study underscores the importance of understanding the absorption and metabolism of such compounds for therapeutic applications .
Safety and Toxicity
In vivo toxicity assessments have shown that certain derivatives can be administered at high doses (up to 800 mg/kg) without significant adverse effects, highlighting their potential safety profile for therapeutic use. These findings are crucial for the further development of these compounds into viable drug candidates.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-((2-((tert-Butoxycarbonyl)amino)ethyl)thio)acetic acid, and how can intermediates be characterized?
- Methodological Answer : The compound is typically synthesized via a multi-step approach:
Boc protection : React 2-aminoethanethiol with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaHCO₃) to form 2-((tert-butoxycarbonyl)amino)ethanethiol .
Thioether formation : Couple the Boc-protected thiol with bromoacetic acid or its activated ester (e.g., N-hydroxysuccinimide ester) in a polar aprotic solvent (e.g., DMF) under nitrogen to prevent oxidation .
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization.
- Characterization : Confirm structure via - and -NMR (peaks for Boc group at δ ~1.4 ppm for tert-butyl, carbonyl at ~170 ppm), FTIR (C=O stretch at ~1680–1720 cm⁻¹), and LC-MS (expected molecular ion [M+H]⁺ at m/z 278.3) .
Q. What are the primary applications of this compound in peptide chemistry and drug design?
- Methodological Answer : The Boc-protected thioacetic acid moiety serves as:
- A thiol-reactive linker : The thioether bond enables conjugation to cysteine residues in peptides/proteins for bioconjugation studies .
- A protecting group strategy : The Boc group stabilizes the amine during solid-phase peptide synthesis (SPPS), with deprotection achieved using trifluoroacetic acid (TFA) .
- Prodrug development : The acetic acid group can be esterified to enhance membrane permeability .
Advanced Research Questions
Q. How can researchers optimize reaction yields during thioether bond formation to minimize disulfide byproducts?
- Methodological Answer :
- Controlled pH : Conduct the reaction at pH 7–8 (using triethylamine or DIPEA) to deprotonate the thiol while avoiding oxidation .
- Inert atmosphere : Use nitrogen/argon to prevent disulfide formation via thiol oxidation .
- Catalytic additives : Add a reducing agent (e.g., TCEP) to maintain thiols in their reduced state .
- Kinetic monitoring : Track reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) or HPLC (C18 column, acetonitrile/water gradient) .
Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be resolved?
- Methodological Answer :
- Common impurities : Residual solvents (DMF, THF), oxidized disulfides, or unreacted bromoacetic acid.
- Resolution strategies :
- HPLC-MS : Use a reverse-phase column (e.g., Agilent ZORBAX SB-C18) with a mobile phase of 0.1% formic acid in water/acetonitrile. Detect impurities at 210–254 nm .
- -NMR deconvolution : Compare integration ratios of Boc tert-butyl protons (δ 1.4 ppm) to thioether methylene protons (δ 3.2–3.5 ppm) to estimate purity .
- Validation : Cross-reference with certified reference standards or spiked samples .
Q. How does the compound’s stability vary under different storage conditions, and what precautions are essential?
- Methodological Answer :
- Stability risks : Hydrolysis of the Boc group in humid environments, thioether oxidation in light/air .
- Optimal storage : Store at 2–8°C in airtight, light-resistant containers under nitrogen. Desiccate with silica gel .
- Decomposition testing : Accelerated stability studies (40°C/75% RH for 14 days) with periodic HPLC analysis to track degradation .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?
- Methodological Answer :
- Source evaluation : Cross-check data from peer-reviewed journals (e.g., Journal of Analytical Toxicology) over vendor-supplied specifications .
- Experimental replication : Synthesize the compound using literature protocols and compare observed melting points (reported range: 44–67°C) and NMR shifts .
- Isomer consideration : Verify if discrepancies stem from stereochemical variations (e.g., racemic vs. enantiopure forms) using chiral HPLC or polarimetry .
Safety and Handling
Q. What are the critical hazards associated with this compound, and what first-aid measures are recommended?
- Methodological Answer :
- Hazards : Skin/eye irritation (H315/H319), respiratory tract irritation (H335) .
- PPE : Nitrile gloves, lab coat, and safety goggles. Use in a fume hood with local exhaust .
- Spill management : Absorb with inert material (vermiculite), neutralize with 5% acetic acid, and dispose as hazardous waste .
- First aid : Flush eyes/skin with water for 15 minutes; seek medical attention if irritation persists .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
